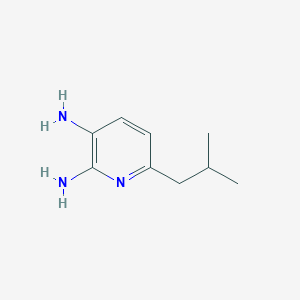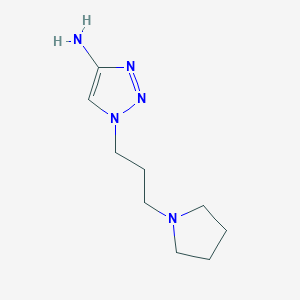
1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,3-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,3-triazol-4-amine is a compound that features a pyrrolidine ring and a triazole ring. These structures are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Méthodes De Préparation
The synthesis of 1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,3-triazol-4-amine typically involves the construction of the pyrrolidine and triazole rings followed by their conjugation. One common synthetic route includes the use of azide-alkyne cycloaddition (often referred to as the “click” reaction) to form the triazole ring. The pyrrolidine ring can be synthesized through various methods, including the reduction of pyrrole or the cyclization of appropriate precursors . Industrial production methods would likely optimize these reactions for scale, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,3-triazol-4-amine can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the triazole or pyrrolidine rings, potentially altering the compound’s biological activity.
Applications De Recherche Scientifique
1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying cellular processes and pathways.
Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,3-triazol-4-amine can be compared to other compounds with similar structures, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and have diverse biological activities.
Triazole derivatives: Compounds with the triazole ring are known for their antifungal and antibacterial properties.
Pyrrolidin-2-one and pyrrolidin-2,5-diones: These compounds are also used in medicinal chemistry for their biological activities
Propriétés
Formule moléculaire |
C9H17N5 |
|---|---|
Poids moléculaire |
195.27 g/mol |
Nom IUPAC |
1-(3-pyrrolidin-1-ylpropyl)triazol-4-amine |
InChI |
InChI=1S/C9H17N5/c10-9-8-14(12-11-9)7-3-6-13-4-1-2-5-13/h8H,1-7,10H2 |
Clé InChI |
ARBSJMGNSNABCS-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCCN2C=C(N=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


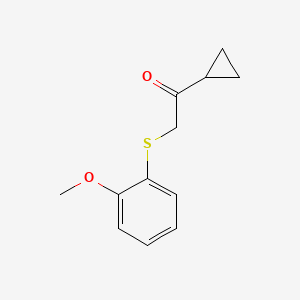
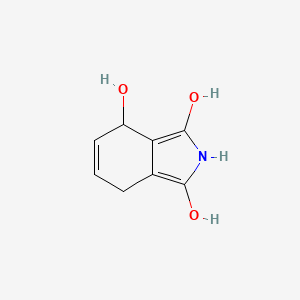

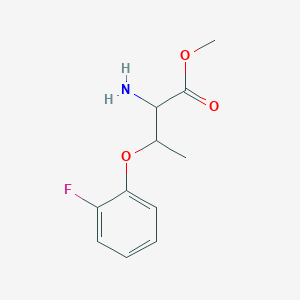
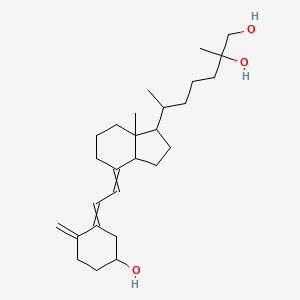
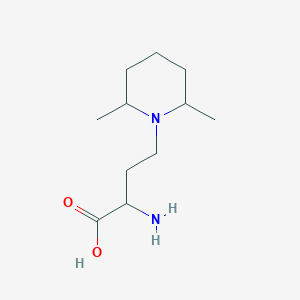
![3-Methyl-6-((propylamino)methyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13645012.png)
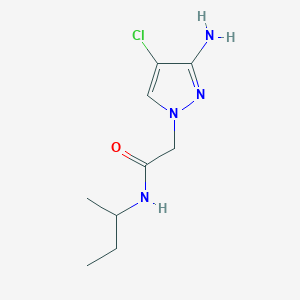
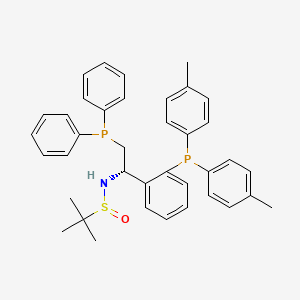
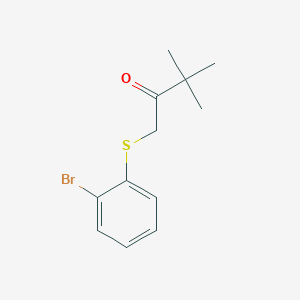
![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B13645022.png)
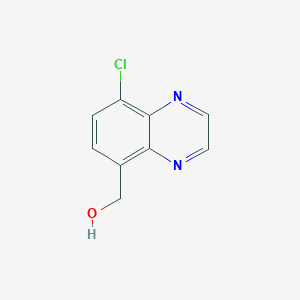
![6-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride](/img/structure/B13645037.png)
